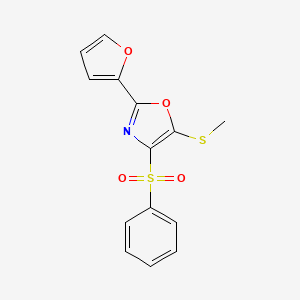

4-(Benzenesulfonyl)-2-(furan-2-YL)-5-(methylsulfanyl)-1,3-oxazole

説明

4-(Benzenesulfonyl)-2-(furan-2-YL)-5-(methylsulfanyl)-1,3-oxazole is a heterocyclic compound featuring an oxazole core substituted with a benzenesulfonyl group at position 4, a furan-2-yl moiety at position 2, and a methylsulfanyl group at position 3.

特性

IUPAC Name |

4-(benzenesulfonyl)-2-(furan-2-yl)-5-methylsulfanyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4S2/c1-20-14-13(15-12(19-14)11-8-5-9-18-11)21(16,17)10-6-3-2-4-7-10/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQJVTWLINUNRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-(Benzenesulfonyl)-2-(furan-2-YL)-5-(methylsulfanyl)-1,3-oxazole is a heterocyclic compound notable for its diverse biological activities. This compound incorporates several functional groups, including a benzenesulfonyl moiety and a furan ring, which contribute to its pharmacological potential. Recent studies have focused on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₁N₁O₄S₂. Below is a summary of its key chemical identifiers:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₄H₁₁N₁O₄S₂ |

| SMILES | CSc(oc(-c1ccco1)n1)c1S(c1ccccc1)(=O)=O |

| InChI Key | MDL Number (MFCD) |

Antimicrobial Properties

Research indicates that compounds containing the oxazole ring exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that related benzoxazole derivatives demonstrated broad-spectrum antibacterial activity, suggesting that this compound may also possess similar properties due to structural similarities .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, compounds with similar scaffolds have been tested against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer). These studies reported moderate to high cytotoxic effects, with some derivatives exhibiting IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Table 1: Cytotoxic Effects of Related Compounds

| Compound | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 5.85 | |

| Compound B | A549 | 4.53 | |

| Compound C | HT-29 | 3.0 |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound may also exhibit anti-inflammatory effects. Similar oxazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes. The selectivity for COX-2 over COX-1 suggests a potential therapeutic application in treating inflammatory diseases .

The biological activity of this compound is likely mediated through interactions with specific molecular targets:

- Enzyme Inhibition : The benzenesulfonyl group may interact with enzymes involved in key metabolic pathways.

- Receptor Modulation : The compound may bind to receptors that regulate cell proliferation and apoptosis.

These interactions can disrupt normal cellular processes, leading to the observed biological effects.

Case Studies

Several case studies have evaluated the efficacy of compounds related to this compound:

- Antibacterial Activity Study : A derivative was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones comparable to standard antibiotics.

- Cytotoxicity Assessment : In vitro studies on human cancer cell lines revealed that modifications to the furan and methylsulfanyl groups enhanced cytotoxicity.

科学的研究の応用

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that 4-(Benzenesulfonyl)-2-(furan-2-YL)-5-(methylsulfanyl)-1,3-oxazole exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential for development into antimicrobial agents.

- Anticancer Properties : The compound has been investigated for its anticancer effects. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Understanding its interaction with specific molecular targets can lead to the development of new cancer therapies.

- Enzyme Inhibition : The benzenesulfonyl group is known to interact with enzymes, potentially modulating their activity. This interaction could be harnessed in drug discovery to design inhibitors for specific enzymes involved in disease pathways.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It can be utilized to synthesize more complex molecules through various reactions such as:

- Electrophilic Substitution : The furan ring can undergo electrophilic substitution reactions, allowing for the introduction of new substituents.

- Oxidation and Reduction Reactions : The methylsulfanyl group can be oxidized to sulfoxides or sulfones, while the benzenesulfonyl group can be reduced to a benzene derivative.

Industrial Applications

In industrial settings, the compound's unique properties make it suitable for developing advanced materials with specific functionalities. Its applications include:

- Pharmaceutical Formulations : As a lead compound in drug formulation due to its biological activities.

- Chemical Manufacturing : Used in the production of specialty chemicals through optimized synthetic routes that enhance yield and purity.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Structural Variations in Sulfonyl- and Sulfanyl-Substituted Oxazoles

The following table highlights key structural analogs and their substituents:

Key Observations :

- Position 4 : The benzenesulfonyl group in the target compound is often replaced with electron-withdrawing substituents (e.g., 4-fluoro or 4-chloro) to enhance electrophilicity and binding affinity .

- Position 5 : Methylsulfanyl is a smaller substituent compared to bulkier groups like isobutylsulfanyl, which may influence steric interactions in biological targets .

Antifungal and Anticandidal Activity

Thiazole and oxazole derivatives with sulfanyl and sulfonyl groups exhibit notable antifungal activity. For example:

- Thiazolyl hydrazone derivatives (e.g., 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole) demonstrated MIC values of 250 µg/mL against Candida utilis, though less potent than fluconazole (MIC = 2 µg/mL) .

- Oxazole clubbed pyrazolines (e.g., compound 1a and 1b) showed antimicrobial activity, with molecular docking suggesting interactions with bacterial enzymes .

Cytotoxic and Anticancer Activity

- Thiazole derivatives (e.g., 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole) exhibited IC50 = 125 µg/mL against MCF-7 breast cancer cells with low toxicity to NIH/3T3 cells (IC50 > 500 µg/mL) .

- Oxazolopyrimidine derivatives (e.g., compound №6) demonstrated cytokinin-like activity, promoting plant biomass growth, which hints at cell-proliferation modulation .

The methylsulfanyl group in the target compound may reduce cytotoxicity compared to bulkier sulfanyl substituents, but this requires experimental validation.

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。